2-(2-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide
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Overview
Description
2-(2-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-fluorophenol with an appropriate halogenated butanamide under basic conditions to form the fluorophenoxybutanamide intermediate. This intermediate is then reacted with 2-phenyl-1,3-thiazole-4-carbaldehyde in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-(2-fluorophenoxy)phenyl-1,3-thiazole: Shares the fluorophenoxy and thiazole moieties but lacks the butanamide group.
2-phenyl-1,3-thiazol-4-ylacetic acid: Contains the phenylthiazole structure but differs in the acetic acid group instead of butanamide.
Uniqueness
2-(2-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H19FN2O2S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide |
InChI |
InChI=1S/C20H19FN2O2S/c1-2-17(25-18-11-7-6-10-16(18)21)19(24)22-12-15-13-26-20(23-15)14-8-4-3-5-9-14/h3-11,13,17H,2,12H2,1H3,(H,22,24) |
InChI Key |
KLBPZFQKAGQROO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NCC1=CSC(=N1)C2=CC=CC=C2)OC3=CC=CC=C3F |
Origin of Product |
United States |
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